Cas no 138751-04-9 ((S)-2-Amino-2-(2-fluorophenyl)acetic acid)

(S)-2-Amino-2-(2-fluorophenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-Amino-2-(2-fluorophenyl)acetic acid
- (s)-amino-(2-fluoro-phenyl)-acetic acid
- (+)-o-fluorophenylglycine
- (S)-Amino-(2-fluorophenyl)acetic acid
- 2-(2-FLUOROPHENYL)GLYCINE
- AB30501
- AC1LGWHX
- AG-D-78263
- CTK4C1382
- KB-63560
- (S)-2-AMINO-2-(2-FLUOROPHENYL)ACETICACID
- (2S)-2-amino-2-(2-fluorophenyl)acetic acid
- DTXSID20357386
- 138751-04-9
- (2S)-Amino(2-fluorophenyl)acetic acid
- (2S)-2-azaniumyl-2-(2-fluorophenyl)acetate
- (S)-alpha-Amino-2-fluorobenzeneacetic acid
-
- MDL: MFCD06858446
- Inchi: 1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1
- InChI Key: CGNMJIBUVDGMIY-ZETCQYMHSA-N
- SMILES: FC1C=CC=CC=1[C@@H](C(=O)O)N
Computed Properties
- Exact Mass: 169.05394
- Monoisotopic Mass: 169.05390666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.347
- Boiling Point: 283.1°C at 760 mmHg
- Flash Point: 125°C
- Refractive Index: 1.565
- PSA: 63.32
- LogP: 1.61040
(S)-2-Amino-2-(2-fluorophenyl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K37253-1g |
(S)-AMINO-(2-FLUORO-PHENYL)-ACETIC ACID |
138751-04-9 | 96% | 1g |
$695 | 2022-10-22 | |
eNovation Chemicals LLC | K37253-10g |
(S)-AMINO-(2-FLUORO-PHENYL)-ACETIC ACID |
138751-04-9 | 95% | 10g |
$2185 | 2024-05-25 | |
eNovation Chemicals LLC | K37253-5g |
(S)-AMINO-(2-FLUORO-PHENYL)-ACETIC ACID |
138751-04-9 | 95% | 5g |
$1385 | 2024-05-25 | |
eNovation Chemicals LLC | K37253-5g |
(S)-AMINO-(2-FLUORO-PHENYL)-ACETIC ACID |
138751-04-9 | 95% | 5g |
$1385 | 2025-03-03 | |
Ambeed | A333815-1g |
(S)-2-Amino-2-(2-fluorophenyl)acetic acid |
138751-04-9 | 98+% | 1g |
$811.0 | 2024-04-24 | |
eNovation Chemicals LLC | K37253-10g |
(S)-AMINO-(2-FLUORO-PHENYL)-ACETIC ACID |
138751-04-9 | 95% | 10g |
$2185 | 2025-02-25 | |
eNovation Chemicals LLC | K37253-5g |
(S)-AMINO-(2-FLUORO-PHENYL)-ACETIC ACID |
138751-04-9 | 95% | 5g |
$1385 | 2025-02-25 | |
eNovation Chemicals LLC | K37253-10g |
(S)-AMINO-(2-FLUORO-PHENYL)-ACETIC ACID |
138751-04-9 | 95% | 10g |
$2185 | 2025-03-03 |
(S)-2-Amino-2-(2-fluorophenyl)acetic acid Related Literature
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
Additional information on (S)-2-Amino-2-(2-fluorophenyl)acetic acid
(S)-2-Amino-2-(2-fluorophenyl)acetic acid (CAS No. 138751-04-9): An Overview of Its Properties, Applications, and Recent Research
(S)-2-Amino-2-(2-fluorophenyl)acetic acid (CAS No. 138751-04-9) is a chiral amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as S-fluoro-phenylglycine, is characterized by its unique structural features, including a fluorine-substituted phenyl group and an amino acid backbone. These properties make it a valuable building block in the synthesis of various bioactive molecules and drug candidates.
The chemical structure of (S)-2-Amino-2-(2-fluorophenyl)acetic acid consists of a central carbon atom bonded to an amino group, a carboxylic acid group, and a 2-fluorophenyl substituent. The presence of the fluorine atom imparts distinct electronic and steric effects, which can influence the compound's reactivity and biological activity. The chiral center at the α-carbon position further adds to its complexity and utility in asymmetric synthesis.
Recent research has highlighted the potential of (S)-2-Amino-2-(2-fluorophenyl)acetic acid in various applications. One notable area is its use as a building block in the synthesis of peptidomimetics and protein inhibitors. The fluorine substitution on the phenyl ring can enhance the binding affinity and selectivity of these molecules, making them more effective in targeting specific biological pathways. For example, studies have shown that derivatives of S-fluoro-phenylglycine can be used to develop potent inhibitors of proteases and kinases, which are key targets in cancer and inflammatory diseases.
In addition to its role in drug discovery, (S)-2-Amino-2-(2-fluorophenyl)acetic acid has been explored for its potential as a radiolabeled tracer in nuclear medicine. The fluorine atom can be replaced with radioactive isotopes such as 18F, allowing for the non-invasive imaging of biological processes using positron emission tomography (PET). This application has significant implications for diagnosing and monitoring diseases such as Alzheimer's disease and cancer.
The synthesis of (S)-2-Amino-2-(2-fluorophenyl)acetic acid has been optimized through various methods, including asymmetric synthesis and enzymatic resolution. These approaches ensure high enantiomeric purity, which is crucial for its use in pharmaceutical applications. One common synthetic route involves the reaction of 2-fluorobenzaldehyde with an appropriate chiral auxiliary followed by reduction and deprotection steps to yield the desired product.
Recent advancements in computational chemistry have also contributed to our understanding of the properties and behavior of (S)-2-Amino-2-(2-fluorophenyl)acetic acid. Molecular dynamics simulations have provided insights into its conformational flexibility and interactions with biological targets. These studies have helped guide the design of more effective derivatives with improved pharmacological profiles.
In conclusion, (S)-2-Amino-2-(2-fluorophenyl)acetic acid (CAS No. 138751-04-9) is a versatile compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic methods and computational tools, position it as a valuable tool for developing novel therapeutics and diagnostic agents. As research continues to uncover new possibilities, the importance of this compound is likely to grow even further.
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